molecular formula C15H24ClNO3 B091948 EINECS 240-226-9 CAS No. 16079-18-8

EINECS 240-226-9

Cat. No.: B091948
CAS No.: 16079-18-8
M. Wt: 301.81 g/mol
InChI Key: QWBMTZLHKLAGJK-UHFFFAOYSA-N
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Description

EINECS 240-226-9 corresponds to 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride (CAS: 16079-18-8), a phenolic derivative with a hydrochloride salt. Its molecular formula is C₁₅H₂₃NO₃·HCl, and its structure includes:

  • A phenol ring with an allyl group (C₃H₅) at the 6-position.
  • A propoxy chain at the 2-position, containing a hydroxyl (-OH) and an isopropylamino group (-NH-CH(CH₃)₂).
  • A hydrochloride counterion, enhancing its solubility in polar solvents .

This compound is structurally related to β-blockers, which often feature aryloxypropanolamine backbones.

Properties

CAS No.

16079-18-8

Molecular Formula

C15H24ClNO3

Molecular Weight

301.81 g/mol

IUPAC Name

2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-prop-2-enylphenol;hydrochloride

InChI

InChI=1S/C15H23NO3.ClH/c1-4-6-12-7-5-8-14(15(12)18)19-10-13(17)9-16-11(2)3;/h4-5,7-8,11,13,16-18H,1,6,9-10H2,2-3H3;1H

InChI Key

QWBMTZLHKLAGJK-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl

Other CAS No.

16079-18-8

Synonyms

6-allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 240-226-9 typically involves multiple steps. The process begins with the preparation of the phenol derivative, followed by the introduction of the allyl group and the hydroxy-3-[(1-methylethyl)amino]propoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Identification Challenges

EINECS 240-226-9 does not appear in the provided sources, including:

  • Analog Devices’ REACH compliance document ( )

  • EU REACH Regulation text ( )

  • PubChem’s entry for Mecoprop ( )

  • ECHA’s chemical databases ( , , , )

  • UK Environment Agency’s PFAS evaluation ( )

This suggests either:

  • The identifier is obsolete, confidential, or incorrectly formatted.

  • The compound falls outside the scope of the provided regulatory or scientific documents.

Regulatory Context

Substances under EINECS are typically pre-1981 commercial chemicals. For example:

  • Mecoprop (CAS 93-65-2) is listed with EC numbers 202-264-4 and 230-386-8 ( ).

  • Lead benzoate (EC 236-903-5) is flagged for reproductive toxicity and aquatic hazards ( ).

If this compound corresponds to a restricted or hazardous substance, it would likely appear in Annex XIV (Authorization List) or XVII (Restriction List) of EU REACH ( ). No such entries were found.

Recommendations

To resolve the ambiguity:

  • Verify the EINECS number via the ECHA EC Inventory or the EU Commission’s database.

  • Cross-reference with CAS or alternative identifiers using PubChem or ChemSpider.

  • Consult proprietary chemical databases (e.g., SciFinder, Reaxys) for non-public research data.

Data Limitations in Provided Sources

The absence of this compound in the provided materials precludes a detailed analysis of its chemical reactions. For analogous evaluations, see:

  • Perfluoroalkyl substances (PFAS) : Degradation pathways and environmental persistence ( ).

  • Nickel compounds : Redox behavior and catalytic applications ( ).

Note:

Scientific Research Applications

EINECS 240-226-9 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of EINECS 240-226-9 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The allyl group in 240-226-9 may complicate synthesis compared to simpler alkyl substituents in analogues like 240-225-3 . Reaction conditions (e.g., palladium catalysis for allylation) could increase production costs .
  • Pharmacological Potential: The secondary amine in 240-226-9 may enable stronger hydrogen bonding to receptors vs. tertiary amines in 240-234-9, which prioritize steric effects over polar interactions .
  • Solubility vs. Bioactivity Trade-off : Hydrochloride salts improve solubility but may reduce passive diffusion across lipid membranes compared to free bases .

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on EINECS 240-226-9?

  • Methodological Answer : Conduct a structured literature review using academic databases (e.g., Google Scholar, ERIC) with keywords such as "this compound synthesis," "physicochemical properties," and "analytical methods." Prioritize peer-reviewed journals and avoid unreliable sources. Use Boolean operators (AND/OR) to refine searches and track citation networks to identify seminal studies. Critically evaluate literature for contradictions or understudied aspects (e.g., environmental interactions) .

Q. What experimental protocols are essential for characterizing this compound?

  • Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment. Include detailed descriptions of instrument calibration, solvent systems, and control experiments in the methodology section to ensure reproducibility. For novel compounds, provide elemental analysis and crystallographic data; for known compounds, cite prior validation methods .

Q. How should researchers formulate hypotheses about the reactivity of this compound?

  • Methodological Answer : Derive hypotheses from mechanistic insights in analogous compounds (e.g., phosphorus-containing analogs). Design experiments to test reactivity under varying conditions (pH, temperature) and use kinetic modeling to predict reaction pathways. Document null hypotheses and statistical thresholds (e.g., p < 0.05) to avoid confirmation bias .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability be resolved?

  • Methodological Answer : Perform reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized humidity). Compare results across labs using inter-laboratory validation protocols. Analyze discrepancies through error propagation models (e.g., Monte Carlo simulations) and publish raw datasets with uncertainties to enable meta-analyses .

Q. What strategies optimize experimental design for studying this compound’s degradation pathways?

  • Methodological Answer : Use factorial design to isolate variables (e.g., light exposure, microbial activity). Employ high-resolution mass spectrometry (HRMS) to track degradation intermediates. Validate findings with isotopic labeling and computational modeling (DFT, MD simulations) to confirm proposed mechanisms .

Q. How can researchers address contradictions in toxicity assessments of this compound?

  • Methodological Answer : Conduct dose-response studies across multiple model organisms (e.g., Daphnia magna, zebrafish embryos) and compare endpoints (LC50, EC50). Apply systems biology approaches (transcriptomics, metabolomics) to identify biomarkers. Use meta-regression to adjust for confounding factors (e.g., exposure duration, solvent carriers) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s environmental fate data?

  • Methodological Answer : Use multivariate analysis (PCA, cluster analysis) to identify correlations between variables (e.g., soil pH, biodegradation rates). Apply non-parametric tests (Mann-Whitney U) for non-normal distributions. Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers present raw data to ensure transparency?

  • Methodological Answer : Include raw data in supplementary materials with metadata (instrument settings, calibration curves). Use standardized formats (CSV, XML) and annotate outliers. Reference datasets using DOIs or repository links. For visual clarity, use heatmaps for high-throughput data and ternary plots for compositional analyses .

Tables for Methodological Guidance

Research Stage Key Criteria Evidence-Based Tools
Literature ReviewRelevance, peer-review status, citation impactBoolean search strategies
Experimental DesignReproducibility, controls, variable isolationFactorial design, kinetic modeling
Data ValidationUncertainty quantification, outlier detectionError propagation, meta-regression
PublicationCompliance with journal guidelines, data sharingStructured abstracts, SI templates

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